molecular formula C18H22N4O3 B2998378 3-PHENYL-1-(2-{2-[(PHENYLCARBAMOYL)AMINO]ETHOXY}ETHYL)UREA CAS No. 149683-03-4

3-PHENYL-1-(2-{2-[(PHENYLCARBAMOYL)AMINO]ETHOXY}ETHYL)UREA

Cat. No.: B2998378
CAS No.: 149683-03-4
M. Wt: 342.399
InChI Key: JHQYBJHVAOKGBK-UHFFFAOYSA-N
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Description

3-Phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea is a synthetic urea derivative designed for research applications. Compounds featuring a urea backbone, such as this one, are of significant interest in medicinal chemistry and chemical biology for their potential to modulate protein-protein interactions and enzyme activity . The structure incorporates multiple hydrogen-bonding donors and acceptors, which can be critical for binding to biological targets. This molecule is closely related to other phenylurea-based compounds studied for their biological activities . Researchers can utilize this chemical as a key intermediate or a core scaffold in the synthesis of more complex molecules, or as a tool compound in high-throughput screening campaigns to identify new therapeutic leads. Its structure suggests potential for application in developing kinase inhibitors or modulators of various cellular receptors, although its specific mechanism of action would require empirical validation. As with all specialized research chemicals, this product is supplied "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For specific data on solubility, stability, and storage conditions, please consult the product specifications or contact our technical support team.

Properties

IUPAC Name

1-phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(21-15-7-3-1-4-8-15)19-11-13-25-14-12-20-18(24)22-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,19,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQYBJHVAOKGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCOCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of phenyl isocyanate with 2-(2-aminoethoxy)ethanol to form an intermediate, which is then further reacted with phenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-Phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylurea: A simpler analog with similar urea functionality.

    N,N’-Diphenylurea: Contains two phenyl groups attached to the urea moiety.

    Phenylcarbamoyl derivatives: Compounds with similar phenylcarbamoyl groups.

Uniqueness

3-Phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea is unique due to its extended ethoxy linkage and dual phenylcarbamoyl groups, which confer distinct chemical and biological properties compared to simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-Phenyl-1-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethyl)urea, a compound with the IUPAC name 1-phenyl-3-(phenylcarbamoylamino)urea, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H14N4O2 and a molecular weight of 270.292 g/mol. Its structure features a urea moiety linked to a phenyl group and an ethoxy chain, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction between phenyl isocyanate and appropriate amines, leading to the formation of the urea bond. The synthetic pathway can be summarized as follows:

  • Reactants : Phenyl isocyanate, appropriate amine derivatives.
  • Reaction Conditions : Typically carried out in organic solvents under controlled temperatures.
  • Yield : The yield can vary based on the reaction conditions but is generally optimized through systematic adjustments.

1. Inhibitory Activity Against IDO1

A significant area of research has focused on the compound's role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression through immune modulation. Studies have shown that derivatives of phenyl urea, including this compound, exhibit varying degrees of IDO1 inhibition.

Key Findings :

  • Compounds structurally similar to this compound demonstrated selective inhibition against IDO1 compared to tryptophan 2,3-dioxygenase (TDO) .
  • The presence of specific functional groups, such as carboxyl groups, enhances binding affinity to IDO1, indicating structure-activity relationships (SAR) that guide further modifications for improved efficacy .

2. Complement Inhibition

Research has also identified related urea derivatives as potent complement inhibitors. For instance, modifications to the urea scaffold have led to compounds with IC50 values as low as 13 nM against complement component C9 . This suggests a broader therapeutic potential in autoimmune diseases and conditions where complement activation is detrimental.

Case Study 1: IDO1 Inhibition

In a study evaluating various phenyl urea derivatives for their IDO1 inhibitory activity:

  • Compounds Tested : A series of derivatives were synthesized and tested.
  • Results : Compound i12 emerged as a lead with significant IDO1 inhibition due to optimal interactions with key amino acids in the enzyme's active site .
CompoundIDO1 Inhibition IC50 (nM)Structural Features
i1>1000Unsubstituted
i1210Para-substituted
i245Nitro group present

Case Study 2: Complement Pathway Modulation

Another study highlighted the structural modifications leading to enhanced complement inhibition:

  • Optimized Compound : Compound 7l showed excellent activity across multiple complement pathways.
CompoundComplement Inhibition IC50 (nM)Modification Details
7l13Five-carbon chain added
Original>1000No modifications

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 3-PHENYL-1-(2-{2-[(PHENYLCARBAMOYL)AMINO]ETHOXY}ETHYL)UREA, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via a multi-step urea-forming reaction. A common approach involves reacting phenyl isocyanate derivatives with amine-containing intermediates under inert solvents (e.g., dichlorethane or toluene) at reflux. A base like triethylamine is often added to neutralize HCl byproducts. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for isocyanate:amine) are critical for maximizing yield. Characterization typically involves HPLC for purity validation and NMR for structural confirmation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this urea derivative?

  • Methodological Answer :

  • FT-IR : Confirms urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹).
  • NMR : 1^1H NMR identifies ethoxy and phenyl proton environments; 13^13C NMR resolves carbonyl carbons.
  • HPLC-MS : Validates molecular weight and purity (≥95% recommended for pharmacological studies).
  • X-ray Crystallography : Optional for absolute stereochemical confirmation if crystalline forms are obtainable .

Q. What theoretical frameworks guide the study of this compound’s biological or chemical activity?

  • Methodological Answer : Research should align with urea-based inhibitor theories (e.g., enzyme inhibition via hydrogen bonding) or supramolecular chemistry frameworks (host-guest interactions). Molecular docking studies (using AutoDock Vina) can predict binding affinities to target proteins, while DFT calculations (Gaussian 09) model electronic properties for reactivity insights .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, and what variables are most influential?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature (60°C vs. 100°C), solvent polarity (toluene vs. DMF), and catalyst loading (0.5 vs. 1.0 eq.). Response surface methodology (RSM) identifies interactions between factors. For example, high temperature with polar solvents may increase byproduct formation, requiring ANOVA to isolate significant effects. Software like Minitab or Design-Expert streamlines analysis .

Q. How should researchers resolve contradictions in reported activity data for this compound across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., pH, buffer composition) and compound purity.
  • Meta-Analysis : Use tools like RevMan to aggregate data, highlighting heterogeneity via I² statistics.
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to compare binding thermodynamics under varying conditions. Contradictions may arise from assay-specific interference (e.g., detergent effects in fluorescence assays) .

Q. What computational strategies are recommended to model the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes.
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between mutant and wild-type receptors.
  • Pharmacophore Modeling (Schrödinger Phase) : Identifies critical interaction points (e.g., hydrogen bonds with kinase active sites) .

Q. How can researchers integrate spectroscopic data with computational models to validate mechanistic hypotheses?

  • Methodological Answer :

  • NMR Titration : Track chemical shift changes upon titrating the compound into a protein solution, correlating with docking poses.
  • QTAIM Analysis : Uses AIMAll software to map electron density topology, confirming hydrogen bond critical points observed in simulations .

Emerging Research Directions

Q. What novel methodologies could explore this compound’s potential in non-traditional applications (e.g., materials science)?

  • Methodological Answer :

  • Langmuir-Blodgett Films : Study self-assembly at air-water interfaces using surface pressure-area isotherms.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for polymer composite applications.
  • Electrochemical Impedance Spectroscopy (EIS) : Evaluate conductivity in thin-film devices .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance the study of this compound’s physicochemical properties?

  • Methodological Answer :

  • Multiphysics Modeling : Simulate diffusion kinetics in drug delivery systems using COMSOL’s “Transport of Diluted Species” module.
  • Machine Learning (ML) : Train random forest models on existing solubility data to predict formulation compatibility.
  • Automated Workflows : Couple robotic synthesis with AI for real-time reaction optimization .

Methodological Best Practices

  • Data Validation : Always include positive/negative controls in bioassays (e.g., known inhibitors for activity studies) .
  • Ethical Compliance : Secure informed consent for human-derived biological samples if used in toxicity testing .
  • Open Science : Deposit raw spectral data in repositories like Zenodo to facilitate reproducibility .

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